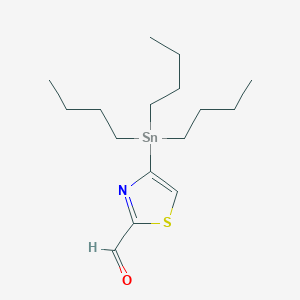

2-Formyl-4-(tributylstannyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

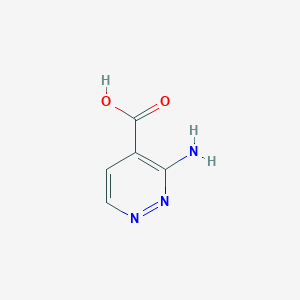

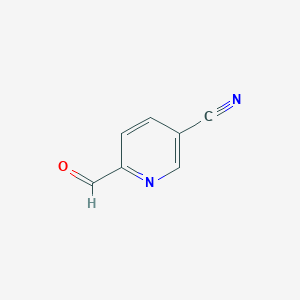

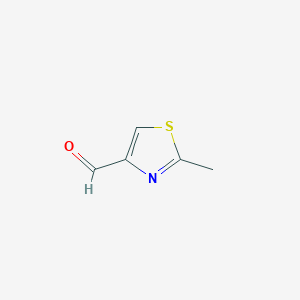

2-Formyl-4-(tributylstannyl)thiazole is a chemical compound with the CAS Number: 231278-14-1 . It has a molecular weight of 403.2 and its Inchi Code is 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . . It is in liquid form .

Molecular Structure Analysis

The molecular structure of 2-Formyl-4-(tributylstannyl)thiazole is represented by the Inchi Code 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and tin (Sn) atoms.Physical And Chemical Properties Analysis

2-Formyl-4-(tributylstannyl)thiazole is a liquid at room temperature . It has a molecular weight of 403.2 . .科学的研究の応用

Organic Synthesis Methodologies

- Stille Cross-Coupling Reactions: A related compound, 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, serves as a reagent for the preparation of 5-aryl- and 5-heteroaryl-1H-tetrazoles via the Stille palladium-catalyzed cross-coupling reaction. This method highlights the utility of tributylstannyl moieties in facilitating cross-coupling reactions, offering a pathway to diverse heteroaromatic compounds with potential applications in drug discovery and materials science (Bookser, 2000).

Medicinal Chemistry

Anticancer and Antimicrobial Agents

Research has led to the synthesis of new compounds bearing the thiazole and thiazolidinone scaffolds, demonstrating significant anti-inflammatory and antimicrobial activities. These findings underscore the thiazole moiety's potential in developing new therapeutic agents. For instance, compounds incorporating thiazole and thiazolidinone have shown better anti-inflammatory activity than the reference drug Celecoxib, indicating the structural importance of thiazole in bioactive molecules (Khillare et al., 2014).

Antibacterial Activity

Another study focused on synthesizing new series of heterocyclic compounds containing the thiazole moiety, which exhibited promising antibacterial activity against various bacterial strains. This highlights thiazole derivatives' potential as scaffolds in antibiotic drug development (Abdel‐Galil et al., 2018).

Materials Science

- Semiconductors for Plastic Electronics: Thiazolo[5,4-d]thiazoles, compounds closely related to 2-Formyl-4-(tributylstannyl)thiazole, are highlighted as promising building blocks in the synthesis of semiconductors for organic electronics. Their electron-deficient nature and rigid planar structure facilitate efficient π–π overlap, crucial for high-performance organic semiconductors used in photovoltaics and other electronic applications (Bevk et al., 2013).

Corrosion Inhibition

- Corrosion Inhibitors for Metals: Thiazoles have been explored for their corrosion inhibition properties, particularly for protecting metals in acidic environments. For instance, compounds containing the thiazole moiety have demonstrated high efficiency as corrosion inhibitors for copper, suggesting potential industrial applications in metal preservation (Farahati et al., 2019).

Safety And Hazards

The safety information for 2-Formyl-4-(tributylstannyl)thiazole includes several hazard statements: H301, H302, H312, H315, H319, H332, H335, H410 . The precautionary statements include P261, P262, P264, P270, P273, P280 . The compound is labeled with the signal word “Danger” and the pictograms GHS06, GHS07, GHS09 .

特性

IUPAC Name |

4-tributylstannyl-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNXZUKRZWHDGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NOSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586025 |

Source

|

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-4-(tributylstannyl)thiazole | |

CAS RN |

231278-14-1 |

Source

|

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)